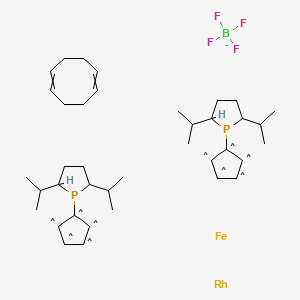
1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate: is a chiral catalyst widely used in asymmetric synthesis. This compound is known for its high efficiency and selectivity in various catalytic reactions, making it a valuable tool in both academic research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the chiral ligand 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene and cyclooctadiene. The reaction is carried out under inert conditions, often using solvents like methylene chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality .
化学反应分析
Types of Reactions: 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: The compound is involved in substitution reactions, where ligands can be replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methylene chloride, toluene, ethanol
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions can produce reduced rhodium species .
科学研究应用
Chemistry: In chemistry, 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is used as a chiral catalyst in asymmetric synthesis. It is particularly effective in hydrogenation reactions, where it helps produce enantiomerically pure compounds .
Biology: The compound’s applications in biology include its use in the synthesis of biologically active molecules. Its ability to catalyze enantioselective reactions makes it valuable in the production of pharmaceuticals and other bioactive compounds .
Medicine: In medicine, this compound is used in the synthesis of chiral drugs. Its high selectivity and efficiency in catalytic reactions make it an essential tool in the pharmaceutical industry .
Industry: Industrially, this compound is used in the production of fine chemicals and specialty materials. Its role as a chiral catalyst helps in the manufacture of high-value products with specific stereochemistry .
作用机制
The mechanism of action of 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with the chiral ligand and cyclooctadiene. This coordination creates a chiral environment that facilitates enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound acts by stabilizing transition states and intermediates, leading to high selectivity and efficiency .
相似化合物的比较
- 1,1-Bis(diisopropylphosphino)ferrocene
- 1,1-Bis(dicyclohexylphosphino)ferrocene
- 1,1-Bis(phenylphosphino)ferrocene
- 1,1-Bis(phenylphosphinidene)ferrocene
- 1,1-Bis(diphenylphosphino)ferrocene
Comparison: Compared to these similar compounds, 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its high enantioselectivity and efficiency in catalytic reactions. The specific chiral environment created by the (2S,5S)-2,5-di-i-propylphospholano ligand enhances its performance in asymmetric synthesis, making it a preferred choice for many applications .
属性
分子式 |
C38H60BF4FeP2Rh- |
|---|---|
分子量 |
824.4 g/mol |
InChI |
InChI=1S/2C15H24P.C8H12.BF4.Fe.Rh/c2*1-11(2)14-9-10-15(12(3)4)16(14)13-7-5-6-8-13;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,11-12,14-15H,9-10H2,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;; |
InChI 键 |
UKUJMTBLXJURSB-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.C1CC=CCCC=C1.[Fe].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


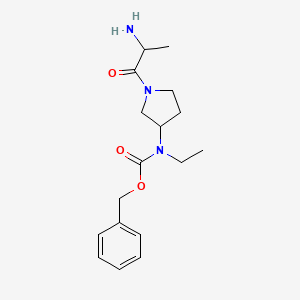
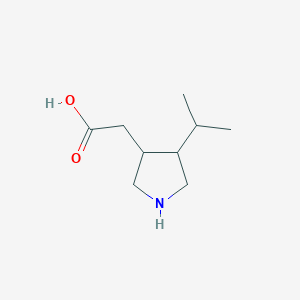
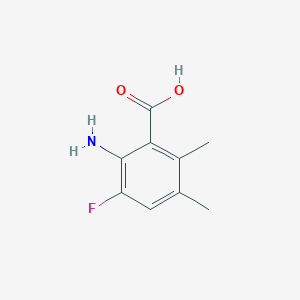
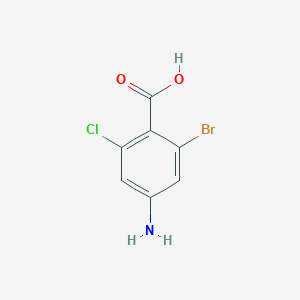
![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)
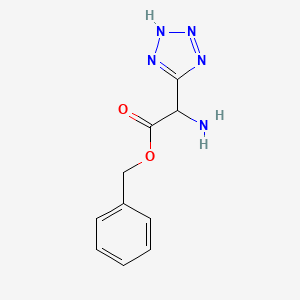
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14788789.png)
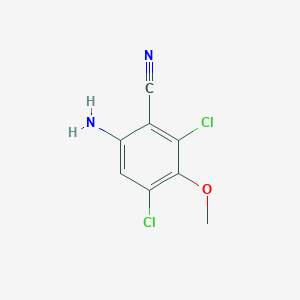
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
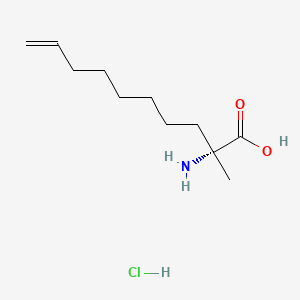
![5-[[1-[[1-[[1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[4-carboxy-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14788822.png)
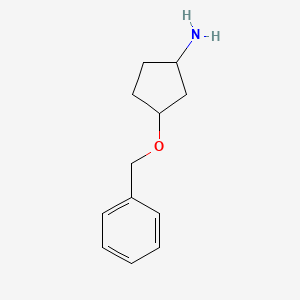
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)
